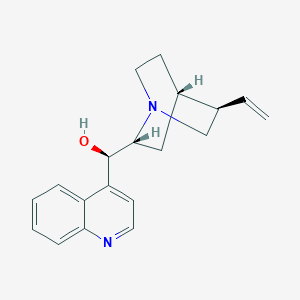

9-Epi-cinchonine

概要

説明

9-Epi-cinchonine is a derivative of cinchonine, a natural alkaloid found in the bark of cinchona trees.

準備方法

9-Epi-cinchonine can be synthesized through the hydrolysis of O-tosylcinchonine in an aqueous tartaric acid medium. This process also results in the formation of cinchonicine enol tosylate . Another method involves the use of zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine as a heterogeneous organocatalyst for asymmetric aldol addition in an aqueous medium .

化学反応の分析

Asymmetric Michael Reactions

9-Epi-cinchonine derivatives demonstrate exceptional catalytic efficiency in Michael additions. A polystyrene-supported 9-amino(9-deoxy)epi quinine analog (structurally analogous to this compound) achieved >95% conversion and 95% enantiomeric excess (ee) in reactions between trifluoromethyl imines and enones (Table 1) .

Key Data:

| Entry | Catalyst (mol%) | Conversion (%) | ee (%) | Configuration |

|---|---|---|---|---|

| 4 | epiQ-1 (5.0) | 100 | 95 (S) | S-enantiomer |

| 5 | epiQ-1 (3.0) | 99 | 95 (S) | S-enantiomer |

| 10 | epiQ-1 (3.0) | 99 | 85 | S-enantiomer |

Reaction conditions: Trifluoromethyl imine nucleophiles and α,β-unsaturated ketones at ambient temperature .

Continuous Flow Catalysis

The immobilized this compound catalyst exhibited robustness in continuous flow systems, maintaining >90% conversion and improved enantioselectivity (vs. batch) over 21 hours (residence time: 40 minutes). This setup enabled sequential synthesis of enantioenriched Michael adducts with minimal catalyst degradation .

Stereochemical Influence on Reaction Outcomes

The C6-C8-Ca face of this compound governs substrate binding and enantioselectivity. X-ray crystallography reveals:

-

The 9-amino group directs nucleophile positioning.

-

The 5-phenyl pyrimidine moiety shields specific faces, forcing selective electrophile approach (Figure 1) .

Comparison with Cinchonidine Derivatives:

| Catalyst | Conversion (%) | ee (%) | Selectivity (4J/5J) |

|---|---|---|---|

| epiQ-1 | 100 | 95 | >95:5 |

| QD-1 | 95 | 91 | >95:5 |

| Q-1 | 83 | 67 | 63:37 |

Note: QD-1 = Quinine-derived catalyst; Q-1 = Unmodified quinine .

Recyclability

The polystyrene-supported catalyst retained >90% activity over five cycles in batch mode, with no detectable leaching. In flow systems, steady-state operation persisted for >20 hours, demonstrating industrial viability .

Mechanistic Insights

Density functional theory (DFT) studies propose a dual activation mechanism:

-

Nucleophile activation via hydrogen bonding with the 9-amino group.

-

Electrophile polarization through π-π interactions with the quinoline ring .

This synergy drives enantioselective C–C bond formation, favoring S-configured adducts.

科学的研究の応用

Asymmetric Catalysis

9-Epi-cinchonine is primarily recognized for its role as an organocatalyst in asymmetric reactions. The compound's unique structural features allow it to facilitate a variety of enantioselective transformations.

Nucleophilic Additions

Recent studies have highlighted the efficacy of 9-amino-9-deoxy-epi-cinchonine in nucleophilic addition reactions. For instance, Wang et al. reported a highly enantioselective aldol reaction using this catalyst, achieving significant yields and stereoselectivity in the reaction between benzaldehydes and cyclohexanone .

| Reaction Type | Catalyst | Yield | Enantiomeric Excess (EE) |

|---|---|---|---|

| Aldol Reaction | 9-amino-9-deoxy-epi-cinchonine | 87%-96% | 89%-97% |

| Nitro-Mannich Reaction | Cinchonine-derived thiourea | Up to 86% | Up to 99% EE |

Mannich and Strecker Reactions

The application of this compound derivatives extends to Mannich reactions, where it has been employed to synthesize β-nitro ethylphosphoramidates with high diastereoselectivity and enantioselectivity . These compounds are notable for their potential anticancer and antiviral activities.

Medicinal Chemistry

In the field of medicinal chemistry, this compound and its derivatives have been studied for their antimalarial properties. However, research indicates that these compounds exhibit significantly reduced cytostatic potency compared to their parent compounds, quinine and quinidine.

Antimalarial Activity

Research conducted by Karle et al. demonstrated that 9-epi-quinine (eQN) and 9-epi-quinidine (eQD) have diminished efficacy against Plasmodium falciparum compared to their non-epimeric counterparts. The study revealed higher IC50 values for the 9-epimers, indicating lower cytostatic activity against malaria strains .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Quinine | Lower | Effective |

| Quinidine | Lower | More effective |

| 9-Epi-Quinine (eQN) | Higher | Poor cytostatic potency |

| 9-Epi-Quinidine (eQD) | Higher | Poor cytostatic potency |

Structural Insights and Mechanisms

The unique structural characteristics of this compound influence its interaction with biological targets. Studies indicate that the altered orientation of functional groups in the 9-epimers affects their binding affinity to heme, a critical target in malaria treatment.

Heme Binding Studies

Egan et al. explored the binding interactions of eQN and eQD with heme, revealing distinct geometries compared to quinine and quinidine. This difference is believed to contribute to the reduced effectiveness of the epimers in inhibiting hemozoin formation, a crucial process for the survival of malaria parasites .

作用機序

The mechanism of action of epicinchonine involves its ability to form intramolecular hydrogen bonds, which influence its conformation and reactivity. The presence of hydrogen bond donor groups at the 9-position enhances its catalytic activity in asymmetric synthesis reactions .

類似化合物との比較

9-Epi-cinchonine is similar to other cinchona alkaloids, such as quinine, quinidine, and cinchonidine. its unique stereochemistry and ability to form specific intramolecular hydrogen bonds make it distinct. The hydrolysis of O-tosylcinchonine yields epicinchonine, which has different reactivity and applications compared to its parent compound .

Similar Compounds

- Quinine

- Quinidine

- Cinchonidine

- Cinchonine

This compound’s unique properties and applications make it a valuable compound in the field of asymmetric synthesis and catalysis.

生物活性

9-Epi-cinchonine, a derivative of the cinchona alkaloids, is recognized for its potential therapeutic applications. This compound exhibits various biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is structurally related to other cinchona alkaloids like quinine and quinidine, differing primarily in its stereochemistry. The stereochemical configuration significantly influences its biological activity.

Antimalarial Activity

Research indicates that this compound has reduced antimalarial efficacy compared to its parent compounds. For instance, studies demonstrate that quinine and quinidine are over 100 times more effective against Plasmodium falciparum than 9-epimers like 9-epiquinine and 9-epiquinidine . The mechanism of action involves interactions with heme groups in the malaria parasite, but the binding affinity of this compound is less potent due to its structural differences .

| Compound | IC50 (µM) against P. falciparum | Relative Activity |

|---|---|---|

| Quinine | <0.01 | High |

| Quinidine | <0.01 | High |

| This compound | >100 | Low |

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In a study assessing its efficacy against various Gram-positive and Gram-negative bacteria, it demonstrated minimum inhibitory concentration (MIC) values ranging from 1.56 to 125 µg/mL . The compound was found to be non-toxic to human cell lines, indicating a favorable safety profile.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 6.25 | Strong |

| K. pneumoniae | 6.25 | Strong |

| P. aeruginosa | 1.56 | Very Strong |

Anti-Cancer Activity

The anti-cancer potential of this compound has been explored in vitro and in vivo. Studies indicate that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting osteoclast differentiation . These findings suggest that it may serve as a therapeutic agent in cancer treatment.

Case Study: Apoptosis Induction

In a controlled experiment, cancer cell lines treated with this compound exhibited significant increases in apoptotic markers compared to untreated controls, supporting its role as an anti-cancer agent.

Anti-Inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways, potentially benefiting conditions related to obesity and metabolic syndrome . The compound's ability to inhibit osteoclastogenesis further supports its therapeutic relevance in inflammatory diseases.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 9-Epi-cinchonine in synthetic samples?

- Methodology : Use a combination of NMR spectroscopy (e.g., H, C, 2D-COSY) to map stereochemical configurations and compare with literature-reported data . X-ray crystallography provides definitive proof of the epimerization at the C9 position, distinguishing it from cinchonine .

- Validation : Cross-reference spectral data with databases like SciFinder or Reaxys, ensuring alignment with published values for quinuclidine and quinoline moieties .

Q. What analytical techniques are optimal for quantifying this compound purity in complex mixtures?

- HPLC-MS with chiral stationary phases (e.g., amylose-based columns) resolves enantiomeric impurities. Calibrate using certified reference standards and validate via spiked recovery experiments .

- TLC with iodine vapor or UV detection offers rapid preliminary screening but lacks quantitative precision for trace impurities .

Q. How should researchers design initial synthetic pathways for this compound?

- Literature-driven approach : Start with cinchona alkaloid degradation or semi-synthesis, modifying protocols for cinchonidine or quinine epimerization. Prioritize methods with documented yields >70% and scalability to gram-scale .

- Critical parameters : Control reaction temperature (≤60°C) and pH (7–9) to minimize undesired racemization .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be resolved?

- Root-cause analysis :

- Assay variability : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO vs. ethanol). Document IC variability thresholds (±15%) .

- Purity verification : Re-test disputed samples via HPLC and NMR to rule out degradation or contamination .

Q. What strategies optimize stereoselective synthesis of this compound for high-throughput applications?

- Catalytic asymmetric synthesis : Screen organocatalysts (e.g., thiourea derivatives) or transition-metal complexes (Ru/BINAP) to enhance enantiomeric excess (ee >90%) .

- DoE (Design of Experiments) : Apply factorial design to test solvent polarity, catalyst loading, and reaction time interactions. Use ANOVA to identify statistically significant factors (p <0.05) .

Q. How to address reproducibility challenges in pharmacological studies of this compound?

- Standardization : Adopt OECD guidelines for in vitro assays, including strict adherence to cell passage numbers (<20) and serum-free media conditions .

- Data transparency : Publish raw datasets, instrument calibration logs, and negative controls in supplementary materials to enable independent verification .

Q. Methodological Best Practices

Q. What protocols ensure ethical and safe handling of this compound in lab settings?

- Risk assessment : Follow SOPs for alkaloid handling, including fume hood use for powder weighing and disposal via neutralization (e.g., 10% acetic acid) .

- Documentation : Maintain a lab notebook with batch-specific synthesis conditions and safety incidents (e.g., spills, exposure), cross-referenced with institutional safety audits .

Q. How to validate computational models predicting this compound’s binding affinity?

- Docking vs. MD simulations : Compare AutoDock Vina results with 100-ns molecular dynamics trajectories (GROMACS) to assess binding site stability. Validate against experimental ITC (isothermal titration calorimetry) data .

- Benchmarking : Use public datasets (e.g., PDBbind) to test model accuracy (RMSD <2.0 Å) and report confidence intervals for binding energy predictions .

Q. Data Presentation & Compliance

Q. What are the minimum characterization requirements for publishing this compound research?

- Mandatory data :

- Spectral copies : NMR, HRMS, and IR spectra (submitted as supplementary files) .

- Crystallographic data : CIF files for X-ray structures, deposited in the Cambridge Structural Database .

- Ethical compliance : Declare synthetic yields with error margins (±5%) and cite IRB/IACUC approvals for biological testing .

Q. How to resolve discrepancies between theoretical and experimental physicochemical properties?

- Error analysis : Re-calculate logP (ALOGPS vs. ChemAxon) and pKa (MarvinSketch) using alternative software. Re-measure solubility via shake-flask method with HPLC quantification .

- Peer review : Submit conflicting data to platforms like Peer Community In for independent validation before journal submission .

特性

IUPAC Name |

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPWYEUPVWOPIM-YXUGBTPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859217 | |

| Record name | Epicinchonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-70-1, 118-10-5 | |

| Record name | (9R)-Cinchonan-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicinchonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cinchonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchonan-9-ol, (9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Epicinchonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonan-9-ol, (9R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPICINCHONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35VE0JQR6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。